molecular formula C7H5BrClFO B8247275 2-Bromo-5-chloro-3-fluorobenzyl alcohol

2-Bromo-5-chloro-3-fluorobenzyl alcohol

Cat. No.: B8247275
M. Wt: 239.47 g/mol
InChI Key: NQOUYVTUTISOGR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5BrClFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-fluorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding benzyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions.

Major Products:

    Oxidation: Formation of 2-Bromo-5-chloro-3-fluorobenzaldehyde or 2-Bromo-5-chloro-3-fluorobenzoic acid.

    Reduction: Formation of 2-Bromo-5-chloro-3-fluorotoluene.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Bromo-5-chloro-3-fluorobenzyl alcohol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of multiple functional groups, making it valuable in medicinal chemistry for the development of new drugs. Additionally, it is used in organic synthesis for the preparation of complex molecules and in material science for the development of novel materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-3-fluorobenzyl alcohol involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzyl alcohol
  • 2-Chloro-5-fluorobenzyl alcohol
  • 2-Bromo-3-fluorobenzyl alcohol

Comparison: 2-Bromo-5-chloro-3-fluorobenzyl alcohol is unique due to the presence of three different halogen atoms on the benzene ring This combination of substituents can significantly affect the compound’s chemical properties, such as its reactivity and stability

Properties

IUPAC Name

(2-bromo-5-chloro-3-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOUYVTUTISOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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